Gly-Arg-Gly-Asp-Ser trifluoroacetate is a synthetic pentapeptide that plays a critical role in cell adhesion and signaling. It is derived from the cell-binding domain of osteopontin, a glycoprotein that interacts with integrin receptors, specifically αvβ3 and αvβ5. This compound is significant in various biological processes, including cell migration, proliferation, and survival, making it a valuable tool in both research and therapeutic applications. The estimated inhibitory concentration (IC50) values for binding to these integrins are approximately 5 μM for αvβ3 and 6.5 μM for αvβ5 .
Gly-Arg-Gly-Asp-Ser trifluoroacetate is classified as a peptide and falls under the category of integrin-binding sequences. It is commonly used in biochemical research to study cell adhesion mechanisms and integrin-mediated signaling pathways. The compound is commercially available from various suppliers, ensuring high purity levels (≥99%) suitable for scientific applications .
The synthesis of Gly-Arg-Gly-Asp-Ser trifluoroacetate typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
In industrial settings, automated peptide synthesizers are often utilized to enhance efficiency and consistency in peptide production. High-performance liquid chromatography is employed to ensure the purity of the final product, which is crucial for its application in various fields .
Gly-Arg-Gly-Asp-Ser trifluoroacetate can undergo several chemical reactions:
Common reagents used in these reactions include:
Gly-Arg-Gly-Asp-Ser trifluoroacetate functions primarily by binding to integrin receptors on cell surfaces, particularly αvβ3 and αvβ5. This binding triggers intracellular signaling pathways that regulate various cellular processes such as adhesion, migration, proliferation, and survival. The modulation of integrin activity by this peptide makes it an essential tool for studying cellular dynamics and developing therapeutic strategies targeting integrins in diseases such as cancer .
These properties are crucial for ensuring the effectiveness of Gly-Arg-Gly-Asp-Ser trifluoroacetate in scientific applications.
Gly-Arg-Gly-Asp-Ser trifluoroacetate has diverse applications across several fields:
The Arg-Gly-Asp-Ser (RGDS) tetrapeptide represents a critical advancement in the lineage of RGD-based integrin antagonists. Its design originates from the cell-attachment domain of fibronectin, where the canonical Arg-Gly-Asp (RGD) motif serves as a universal recognition sequence for multiple integrin receptors (αvβ3, α5β1, αIIbβ3) [3] [8]. Early RGD peptides like Arg-Gly-Asp exhibited limited receptor specificity and proteolytic stability. The inclusion of Ser (RGDS) introduced hydrogen-bonding capabilities, enhancing affinity for integrins like α5β1 that recognize fibronectin’s synergy site [3] [6].
Table 1: Key Milestones in RGD Peptide Evolution
| Peptide Sequence | Structural Features | Target Integrins | Functional Advancements |
|---|---|---|---|
| RGD (Linear) | Minimal binding motif | Broad (αvβ3, α5β1, αIIbβ3) | Foundational ligand identification |
| RGDS (Linear) | Added Ser residue | α5β1-specific | Enhanced specificity via synergy site mimicry |
| c(RGDfK) | Cyclized, D-Phe residue | αvβ3-selective | Improved proteolytic resistance & affinity |
| GRGDS | N-terminal Gly extension | α5β1/αvβ3 | Optimized spacing for integrin docking |
This evolution addressed two limitations of early RGD peptides:
RGDS functions as a competitive antagonist through stereospecific displacement of native ligands:
Table 2: RGDS Antagonism Kinetics in Key Integrins
| Integrin | Native Ligand | RGDS IC₅₀ (μM) | Inhibition Mechanism |
|---|---|---|---|
| α5β1 | Fibronectin | 5–10 | Competes with RGD site & synergy site |
| αvβ3 | Vitronectin | 20–50 | RGD site competition only |
| αIIbβ3 | Fibrinogen | >100 | Weak displacement |
RGDS suppresses fibronectin-mediated signaling through three interconnected pathways:
The dual inhibitory model explains RGDS effects:
Table 3: RGDS-Dependent Pathways in Fibronectin Inhibition
| Target Pathway | RGDS Effect | Biological Consequence |
|---|---|---|
| FAK/Src Signaling | Suppresses phosphorylation within 15 min | Loss of adhesion complex stability |
| MMP-3 Secretion | Reduces fragment-induced release by 90% | Attenuated ECM degradation |
| TGF-β1 Production | Increases transcription via ILK activation | Context-dependent fibrosis or repair |
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4